molecular formula C7H8F3N3 B064880 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 163620-24-4

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No. B064880
M. Wt: 191.15 g/mol
InChI Key: LZYILLLQHBJCFB-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a pyridine derivative used in various chemical reactions and as a precursor in organic synthesis. It serves as a significant compound in the field of chemistry due to its unique molecular structure and chemical properties.

Synthesis Analysis

The compound has been utilized as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation reactions, leading to the formation of complex organic structures such as the isoquinoline backbone. The synthesis showcases good yields and high regioselectivity, indicating its efficiency in organic synthesis processes (Shengxian Zhai et al., 2017).

Molecular Structure Analysis

Studies have explored the molecular structure of compounds similar to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, focusing on aspects like intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics. These analyses help in understanding the structural stability and reactive nature of the molecule (J. Michalski et al., 2013).

Chemical Reactions and Properties

The compound acts as an intermediate in various chemical reactions, demonstrating a broad substrate scope. Its chemical reactions include forming new bonds and structures, such as in the alkenylation/annulation processes, showcasing its versatility in organic synthesis (Shengxian Zhai et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine are not detailed in the current research data, related compounds have been examined for their crystal structures and vibrational spectra, providing insights into the physical characteristics that can be inferred for this compound.

Chemical Properties Analysis

The chemical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, such as reactivity and stability, are deduced from its role in synthesis reactions and molecular structure analysis. Its application in directing group chemistry and participation in bond formations underlines its chemical behavior in various conditions (Shengxian Zhai et al., 2017).

Scientific Research Applications

Chemical Synthesis

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is utilized in chemical synthesis, particularly in the production of isoquinoline backbones. It serves as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation of benzoic hydrazides, demonstrating a broad substrate scope and high regioselectivity. This process is significant for its efficiency and ability to be reductively removed under mild conditions (Zhai et al., 2017).

Structural Characterization

The compound's derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, exhibit interesting structural characteristics. For example, these derivatives form centrosymmetric water-bridged hydrogen-bonding dimers, which are further linked into two-dimensional sheets via intermolecular hydrogen-bonding interactions. This structural feature provides insights into crystal engineering and material science applications (Ye & Tanski, 2020).

Industrial and Medicinal Significance

Several studies highlight the compound's significance in industrial and medicinal contexts. For instance, it acts as an intermediate in pharmaceutical product synthesis, with relevance in developing compounds with biological and medicinal properties. This aspect underscores its potential in drug discovery and development processes (Vural & Kara, 2017).

Material Science and Engineering

In the field of material science and engineering, the compound's derivatives play a role in the development of novel materials. For example, its involvement in the synthesis of mechanoluminescent and efficient white OLEDs (organic light-emitting diodes) for Pt(II) phosphors bearing pyridinyl pyrazolate chelates demonstrates its utility in advanced electronic and photonic devices (Huang et al., 2013).

Future Directions

The compound has shown potential in the field of chemical synthesis, particularly in the functionalization of aromatic C(sp2)–H bonds . It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYILLLQHBJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380652
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

CAS RN

163620-24-4
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163620-24-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-5-trifluoromethylpyridine (44.3 g; 0.24 mol) was treated with several portions of methyl hydrazine (33.9 g; 0.74 mol) at room temperature under nitrogen. The mixture was heated at 90° C. for 6 hr. The resulting solid was treated with 3M aqueous NaOH and extracted with ethyl acetate. The organic extracts were dried and evaporated to leave an oil/solid. Distillation of the crude product to remove excess hydrazine gave 1-[5-trifluoromethylpyrid-2-yl]-1-methyl hydrazine as a white solid (44.0 g; 94%), m.pt. 52°-55° C. ##STR14##
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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